2-Chloro-6-isopropylnicotinaldehyde

Übersicht

Beschreibung

Molecular Structure Analysis

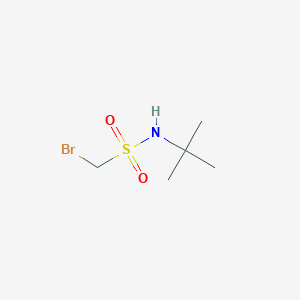

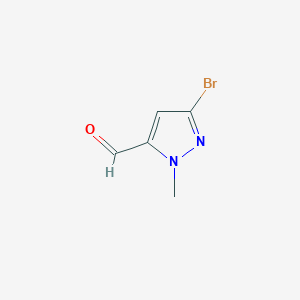

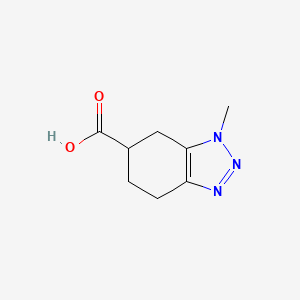

The molecular structure of 2-Chloro-6-isopropylnicotinaldehyde consists of a heterocyclic ring with a chlorine atom and an isopropyl group attached to it. The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis

CLIPNA has a melting point of -79.5°C and a boiling point of 262°C. Its solubility in water is low, while it is highly soluble in organic solvents such as chloroform and ethanol. The density of CLIPNA is 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Molecular Structure Studies

- Electron-Diffraction Study of Molecular Structures : Research on similar compounds like 2-chlorobenzaldehyde has involved gas-phase electron diffraction to understand their molecular structures, focusing on cis and trans conformers and bond distances and angles (Schāfer, Samdal, & Hedberg, 1976).

Synthesis Processes

- Synthesis Methods : There are studies on the synthesis processes of related chlorobenzaldehydes, which could provide insights into the synthesis of 2-Chloro-6-isopropylnicotinaldehyde. For instance, the synthesis of 2,6-Dichlorobenzaldehyde involves chlorination and hydrolysis (Li Rui-xiang, 2003).

Chemical Characterization and Applications

- Electrochemical Synthesis and Characterization : Studies on electrochemical behavior and reduction of similar compounds can provide insights into the characterization of 2-Chloro-6-isopropylnicotinaldehyde (Ritu Saharan, 2018).

- Chemical Reactions and Antiviral Activity : Research on nicotinaldehyde and its reactions can be relevant to understand the chemical properties and potential applications of 2-Chloro-6-isopropylnicotinaldehyde (Attaby et al., 2007).

- Applications in Pharmaceuticals and Other Industries : Some chlorobenzaldehydes are important raw materials in pharmaceuticals, pesticides, cosmetics, and dyestuffs, suggesting potential applications for 2-Chloro-6-isopropylnicotinaldehyde (Han Zhi, 2002).

Advanced Chemical Synthesis Techniques

- Lithiation Techniques : Studies on lithiation of chloropyridines can be relevant to the synthesis of chlorinated pyridinic compounds, potentially applicable to 2-Chloro-6-isopropylnicotinaldehyde (Choppin, Gros, & Fort, 2000).

- Synthesis of Anhydro Sugars : The use of chloroimidazolinium chloride in synthesizing anhydro sugars could offer insights into new synthetic pathways for similar chlorinated compounds (Tanaka et al., 2009).

Specific Chemical Reactions

- Reactions with Trimethylaluminum : Research on the reactions of methylenebis compounds with trimethylaluminum, leading to polymerization catalysts, could be relevant to similar reactions with 2-Chloro-6-isopropylnicotinaldehyde (Huei-ling Chen et al., 2001).

Eigenschaften

IUPAC Name |

2-chloro-6-propan-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6(2)8-4-3-7(5-12)9(10)11-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCILDNPJUGCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)

![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)

![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)